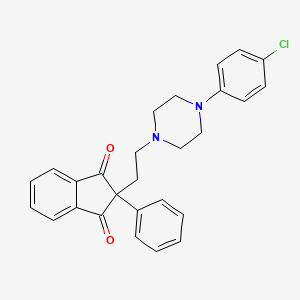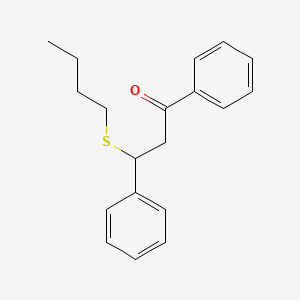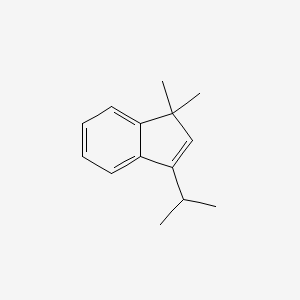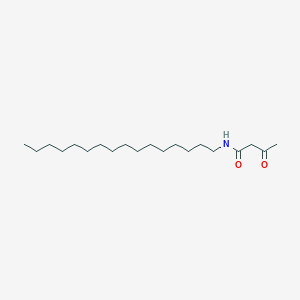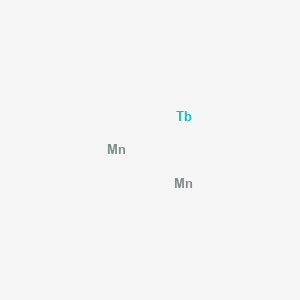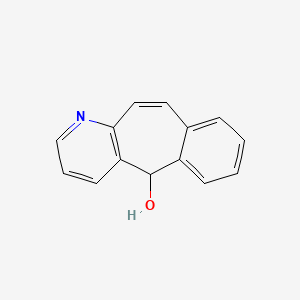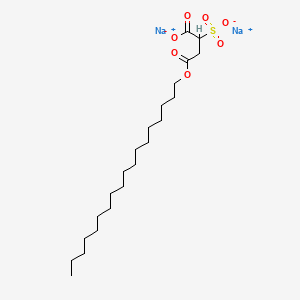
Disodium 4-stearyl sulfosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-stearyl sulfosuccinate is an anionic surfactant known for its mildness and versatility. It is a sodium salt of the alkyl ester of sulfosuccinic acid, characterized by its two long lipophilic chains. This compound is widely used in various industries, including cosmetics, personal care, textiles, and agriculture, due to its excellent foaming, wetting, emulsifying, and solubilizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 4-stearyl sulfosuccinate is synthesized through a multi-step process involving esterification and sulfonation reactions. The synthesis begins with the reaction of maleic anhydride with stearyl alcohol to form stearyl maleate. This intermediate product is then subjected to a sulfonation reaction with sodium bisulfite to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes the use of continuous reactors and advanced purification techniques to remove impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-stearyl sulfosuccinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of substituted sulfosuccinates .
Scientific Research Applications
Disodium 4-stearyl sulfosuccinate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and improve reaction kinetics.
Biology: It is employed in biological studies to investigate cell membrane interactions and protein folding.
Medicine: It is used in pharmaceutical formulations as an emulsifying agent to improve drug solubility and bioavailability.
Industry: It is widely used in the cosmetics and personal care industry to formulate mild cleansers, shampoos, and conditioners. .
Mechanism of Action
The mechanism of action of disodium 4-stearyl sulfosuccinate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better spreading and wetting. This surfactant effect is due to its amphiphilic nature, with the hydrophilic sulfosuccinate group interacting with water and the hydrophobic stearyl chain interacting with oils and fats. This dual interaction facilitates the emulsification and solubilization of hydrophobic substances in aqueous environments .
Comparison with Similar Compounds
Disodium 4-stearyl sulfosuccinate is often compared with other sulfosuccinate surfactants, such as:
Disodium laureth sulfosuccinate: Known for its strong surface activity and rapid adsorption at interfaces.
Disodium alkyl ethoxy glucoside sulfosuccinate: Noted for its hydrophilicity and effectiveness in reducing surface tension.
Dioctyl sulfosuccinate: Commonly used as a stool softener and emulsifier in pharmaceutical and food industries .
Compared to these similar compounds, this compound stands out for its mildness and versatility, making it suitable for a wide range of applications in personal care and industrial products.
Properties
CAS No. |
24614-51-5 |
|---|---|
Molecular Formula |
C22H40Na2O7S |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
disodium;4-octadecoxy-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C22H42O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-21(23)19-20(22(24)25)30(26,27)28;;/h20H,2-19H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
GIBLJHXLTNHSEO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


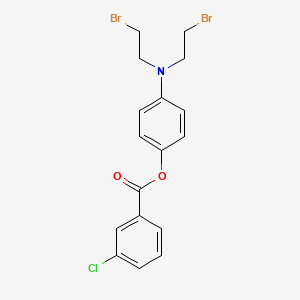
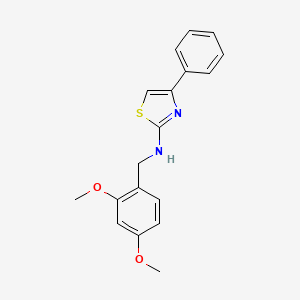

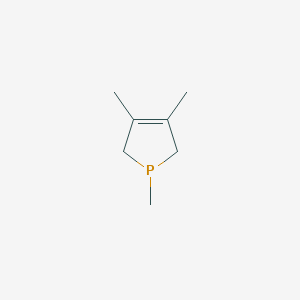
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
